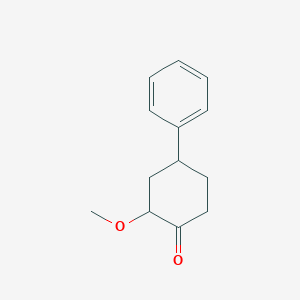
2-Methoxy-4-phenylcyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-4-phenylcyclohexan-1-one is an organic compound with the molecular formula C13H16O2 It is a cyclohexanone derivative, characterized by a methoxy group at the second position and a phenyl group at the fourth position of the cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-phenylcyclohexan-1-one can be achieved through several methods. One common approach involves the reaction of 4-phenylcyclohexanone with methanol in the presence of an acid catalyst. This reaction typically occurs under reflux conditions, allowing the methoxy group to be introduced at the desired position on the cyclohexane ring .
Industrial Production Methods
Industrial production of this compound may involve continuous catalytic processes. For example, the use of hydrogen peroxide as an oxidizing agent and a molecular sieve supported phosphotungstic acid as a catalyst can facilitate the production of this compound through catalytic oxidation .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxy-4-phenylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-methoxy-4-phenylcyclohexanone, while reduction can produce 2-methoxy-4-phenylcyclohexanol .
Wissenschaftliche Forschungsanwendungen
2-Methoxy-4-phenylcyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-Methoxy-4-phenylcyclohexan-1-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
2-Methoxy-4-phenylcyclohexan-1-one can be compared with other similar compounds, such as:
4-Phenylcyclohexanone: Lacks the methoxy group, resulting in different chemical properties and reactivity.
2-Methoxycyclohexanone: Lacks the phenyl group, leading to different applications and biological activities.
4-Methoxyphenylcyclohexanone: Has both methoxy and phenyl groups but in different positions, affecting its chemical behavior
These comparisons highlight the unique structural features and properties of this compound, making it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
2-methoxy-4-phenylcyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-15-13-9-11(7-8-12(13)14)10-5-3-2-4-6-10/h2-6,11,13H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWYLSNDWRACPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(CCC1=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
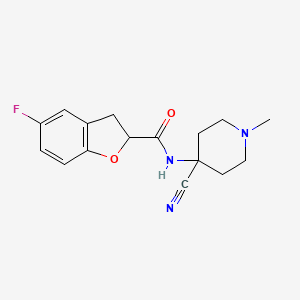
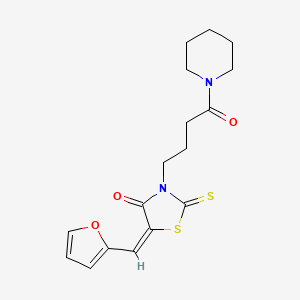
![5-[(2H-1,3-benzodioxol-5-yl)sulfamoyl]-N-(pyridin-2-yl)furan-2-carboxamide](/img/structure/B2974384.png)
![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)morpholine-4-sulfonamide](/img/structure/B2974386.png)

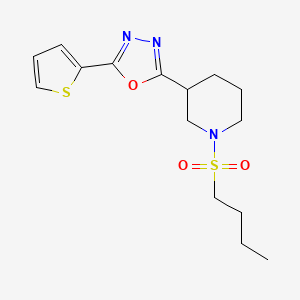
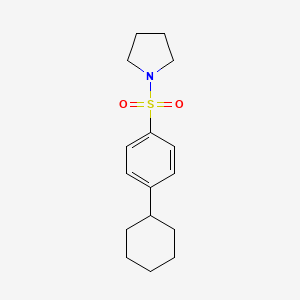
![2-(4-Fluorophenyl)-4-{[3-(trifluoromethyl)benzyl]thio}pyrazolo[1,5-a]pyrazine](/img/structure/B2974391.png)
![N-(2-methylphenyl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide](/img/structure/B2974392.png)
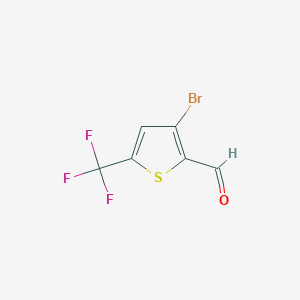
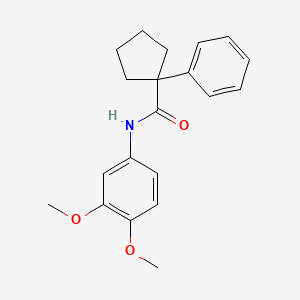
![4-[[(E)-2-cyano-3-(3-ethoxy-4-methoxyphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2974397.png)
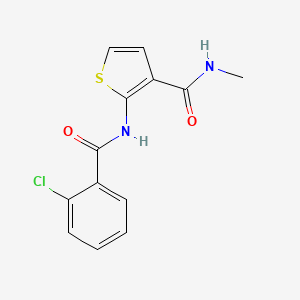
![N-(2-(dimethylamino)ethyl)-2-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2974400.png)
